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  • Product: 2-Chloro-4-pyrrolidin-1-ylphenol

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-Chloro-4-pyrrolidin-1-ylphenol: Molecular Weight and Thermodynamic Solubility

Executive Summary In early-stage drug development, the transition from a synthesized hit to a viable lead candidate hinges on a rigorous understanding of its physicochemical properties. For halogenated, heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the transition from a synthesized hit to a viable lead candidate hinges on a rigorous understanding of its physicochemical properties. For halogenated, heterocyclic compounds such as 2-chloro-4-pyrrolidin-1-ylphenol , molecular weight and aqueous solubility are not merely static data points—they are dynamic parameters that dictate pharmacokinetics, assay reliability, and formulation strategy.

This technical whitepaper deconstructs the structural topology of 2-chloro-4-pyrrolidin-1-ylphenol, explains the electronic causality behind its low aqueous solubility, and establishes a self-validating thermodynamic protocol for accurate solubility quantification.

Structural Topology and Molecular Weight

The exact mass and elemental composition of a molecule directly influence its lipophilicity, lattice energy, and subsequent solvation thermodynamics.

  • Molecular Formula: C₁₀H₁₂ClNO[1][2]

  • Molecular Weight: 197.66 g/mol [1][2]

Structurally, the molecule is built upon a central benzene ring, functionalized with three distinct moieties:

  • A hydroxyl group (-OH) at position 1.

  • A strongly electronegative chlorine atom (-Cl) at position 2.

  • A pyrrolidine ring attached via its nitrogen atom at position 4.

At 197.66 g/mol , the compound sits well within the optimal molecular weight range for oral bioavailability (Lipinski’s Rule of 5). However, its specific functional group arrangement creates a complex ionization profile that severely restricts its hydration capacity.

Aqueous Solubility: Mechanistic Drivers and Electronic Causality

Aqueous solubility is governed by the interplay between a molecule's lipophilic backbone and its ionizable centers. 2-Chloro-4-pyrrolidin-1-ylphenol exhibits an amphoteric-like profile, but its specific pKa values skew heavily toward neutrality at physiological conditions.

The Ortho-Chloro Phenol Effect

An unsubstituted phenol typically exhibits a pKa of approximately 10, acting as a very weak acid. However, the addition of the chlorine atom at the ortho position introduces a strong electron-withdrawing inductive effect (-I). This effect stabilizes the negative charge of the conjugate phenoxide anion, lowering the pKa of the hydroxyl group to approximately 8.5.

The N-Phenylpyrrolidine Delocalization

Aliphatic pyrrolidine is a strong base, typically exhibiting a pKa of around 11.3[3]. However, in 2-chloro-4-pyrrolidin-1-ylphenol, the pyrrolidine nitrogen is directly bonded to the aromatic ring, forming an N-phenylpyrrolidine moiety. This structural choice fundamentally alters the nitrogen's electronics. The nitrogen's lone pair delocalizes into the π-system of the benzene ring. This resonance stabilization drastically reduces the electron density available for protonation, dropping the pKa of the conjugate acid to approximately 4.5 to 5.0—analogous to the behavior of aniline derivatives[4][5].

Causality of Poor Solubility at pH 7.4

Because the environmental pH of 7.4 is below the phenol's pKa (~8.5) and above the pyrrolidine's conjugate acid pKa (~4.5), the molecule exists predominantly in its neutral, unionized state in physiological buffers. Without the dipole-ion interactions afforded by a charged species, the compound relies solely on weak hydrogen bonding against a highly lipophilic halogenated backbone, resulting in poor intrinsic aqueous solubility (< 0.1 mg/mL).

G A 2-Chloro-4-pyrrolidin-1-ylphenol (MW: 197.66 g/mol) B Ortho-Chloro Phenol Moiety (Weak Acid) A->B C N-Phenylpyrrolidine Moiety (Weak Base) A->C D pKa ≈ 8.5 (Inductive effect of Cl) B->D E pKa ≈ 4.5 - 5.0 (Lone pair delocalization) C->E F Predominantly Neutral at Physiological pH (7.4) D->F E->F G Low Aqueous Solubility (< 0.1 mg/mL) F->G

Structural and electronic factors driving the aqueous solubility of 2-chloro-4-pyrrolidin-1-ylphenol.

Experimental Methodology: Thermodynamic Solubility Profiling

In high-throughput screening, kinetic solubility is often measured by spiking a DMSO stock solution into an aqueous buffer. However, this approach frequently induces a supersaturated state, and the residual DMSO acts as a cosolvent, artificially inflating the apparent solubility[6].

To obtain true equilibrium data for 2-chloro-4-pyrrolidin-1-ylphenol, we must measure the energy required to break the solid crystal lattice. Therefore, the Saturation Shake-Flask Method is the authoritative standard[6][7].

Self-Validating Shake-Flask Protocol

This protocol is designed as a closed-loop, self-validating system to ensure absolute data integrity.

  • Solid Dispensing: Weigh an excess amount of crystalline 2-chloro-4-pyrrolidin-1-ylphenol (e.g., 2.0 mg) into a 2 mL glass vial.

    • Causality: Excess solid is mandatory. If the solid completely dissolves, the solution is not saturated, and the resulting concentration is merely a limit of dissolution, not true thermodynamic solubility.

  • Buffer Addition: Add 1.0 mL of 50 mM phosphate buffer (pH 7.4). Record the exact initial pH of the buffer.

  • Equilibration: Seal the vial and incubate in a thermostatic shaker at 25°C and 400 rpm for 48 to 72 hours.

    • Causality: Lipophilic, neutral crystals possess high lattice energies. A minimum of 48 hours is required to ensure the system reaches a stable thermodynamic equilibrium between the solid and solvated states[6].

  • Phase Separation: Centrifuge the sample at 15,000 rpm for 15 minutes to separate the phases.

    • Causality: Centrifugation is strictly preferred over filtration. Lipophilic compounds like 2-chloro-4-pyrrolidin-1-ylphenol have a high propensity to non-specifically adsorb to filter membranes (e.g., PTFE or nylon), which would artificially deplete the compound from the filtrate and yield a false-low solubility reading[7].

  • System Validation (Critical Checkpoints):

    • Checkpoint A (Visual): Confirm the presence of a solid pellet at the bottom of the tube.

    • Checkpoint B (pH Drift): Measure the pH of the supernatant. If the pH has shifted by >0.1 units, the buffering capacity was exhausted by the compound's ionization, invalidating the pH 7.4 equilibrium state. The assay must be repeated with a higher molarity buffer.

  • Quantification: Dilute the supernatant with mobile phase and quantify the concentration using HPLC-UV against a validated standard curve.

Workflow S1 1. Solid Dispensing (Excess API) S2 2. Buffer Addition (pH 7.4 Phosphate) S1->S2 S3 3. Equilibration (25°C, 48h) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (HPLC-UV) S4->S5

Self-validating thermodynamic shake-flask protocol for equilibrium solubility determination.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters and their mechanistic implications for drug development.

PropertyValueMechanistic Implication in Development
Molecular Formula C₁₀H₁₂ClNODefines exact structural and elemental boundaries.
Molecular Weight 197.66 g/mol Highly favorable for oral absorption and membrane permeability.
Phenol pKa (est.) ~8.5Weakly acidic; remains predominantly protonated (neutral) at pH 7.4.
Pyrrolidine pKa (est.) ~4.5 - 5.0Weakly basic due to resonance; remains predominantly unprotonated (neutral) at pH 7.4.
Predominant State (pH 7.4) Neutral / UnionizedDrives high lipophilicity, requiring advanced formulation (e.g., lipid-based delivery or nanosuspensions) to overcome poor aqueous solubility.

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Exploratory

Synthesis Pathways and Precursors for 2-Chloro-4-pyrrolidin-1-ylphenol: A Technical Guide

Executive Summary The compound 2-chloro-4-pyrrolidin-1-ylphenol (CAS: 1011-35-4) is a highly specialized building block frequently utilized in modern medicinal chemistry and drug discovery[1]. Structurally, it features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-4-pyrrolidin-1-ylphenol (CAS: 1011-35-4) is a highly specialized building block frequently utilized in modern medicinal chemistry and drug discovery[1]. Structurally, it features an ortho-chlorophenol motif coupled with a para-substituted pyrrolidine ring. The electron-rich nature of the pyrrolidine ring, combined with the hydrogen-bond donating capacity of the phenol and the lipophilic/steric influence of the chlorine atom, makes it an ideal pharmacophore for targeting specific kinase inhibitors and central nervous system (CNS) modulators.

This whitepaper details the causal logic, retrosynthetic strategies, and self-validating experimental protocols required to synthesize this molecule with high regioselectivity and yield.

Retrosynthetic Strategy & Causality

Designing a synthesis for 2-chloro-4-pyrrolidin-1-ylphenol requires careful navigation of electrophilic and nucleophilic aromatic substitution rules. A naive approach might involve the direct electrophilic chlorination of 4-pyrrolidin-1-ylphenol. However, because the pyrrolidine group (-NR₂) is a substantially stronger activating group than the hydroxyl group (-OH), chlorination would preferentially occur at the 3-position (ortho to the amine) rather than the desired 2-position.

To guarantee absolute regiochemical fidelity, the halogen pattern must be established prior to the introduction of the amine. This leads to two primary retrosynthetic disconnections:

  • Route A (Primary - Cross-Coupling): Exploits the differential reactivity of halogens on 4-bromo-2-chlorophenol . Palladium-catalyzed cross-coupling will selectively undergo oxidative addition at the weaker C-Br bond, leaving the C-Cl bond intact[2].

  • Route B (Alternative - Cycloalkylation): Utilizes 4-amino-2-chlorophenol as a precursor, forming the pyrrolidine ring via a double S_N2 alkylation with 1,4-dibromobutane.

Retrosynthesis Target 2-chloro-4-pyrrolidin-1-ylphenol (Target) Intermediate 1-(3-chloro-4-((triisopropylsilyl)oxy)phenyl)pyrrolidine (Protected Intermediate) Target->Intermediate Route A (TBAF Deprotection) Precursor2 4-amino-2-chlorophenol + 1,4-dibromobutane Target->Precursor2 Route B (Cycloalkylation) Precursor1 4-bromo-2-chlorophenol + Pyrrolidine Intermediate->Precursor1 Buchwald-Hartwig (Pd-Catalyzed)

Fig 1: Retrosynthetic pathways for 2-chloro-4-pyrrolidin-1-ylphenol via cross-coupling or alkylation.

Primary Synthesis Pathway: Regioselective Buchwald-Hartwig Amination

The primary route relies on a highly controlled, three-step sequence: Protection, Amination, and Deprotection.

Mechanistic Causality & Reagent Selection
  • Why TIPS Protection? The free phenol must be protected to prevent it from poisoning the palladium catalyst or deprotonating under the basic conditions of the cross-coupling. Standard methyl ethers require harsh Lewis acids (e.g., BBr₃) for removal, which poses severe scalability and toxicity risks[3]. Benzyl ethers require hydrogenolysis (H₂, Pd/C), which would inadvertently hydrodehalogenate the essential 2-chloro group. Triisopropylsilyl (TIPS) chloride provides immense steric shielding during the coupling phase and is cleanly cleaved by mild fluoride sources (TBAF) at room temperature[4][5].

  • Why RuPhos? The Buchwald-Hartwig amination of aryl bromides with secondary cyclic amines (pyrrolidine) is notoriously prone to β-hydride elimination. Utilizing the bulky, electron-rich biaryl phosphine ligand RuPhos paired with Pd₂(dba)₃ creates a highly active catalyst architecture that accelerates reductive elimination, suppressing side reactions and ensuring high yields[6][7].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)Br Complex Pd0->PdII_OA Oxidative Addition (+ Aryl Bromide) PdII_Amine Pd(II)(Ar)(NR2) Complex PdII_OA->PdII_Amine Amine Binding (+ Pyrrolidine, Base) PdII_Amine->Pd0 Reductive Elimination (- Product)

Fig 2: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination utilizing RuPhos ligand.

Step-by-Step Experimental Protocol (Route A)

Step 1: TIPS Protection of 4-bromo-2-chlorophenol

  • Reaction: In an oven-dried flask under N₂, dissolve 4-bromo-2-chlorophenol (10.0 g, 48.2 mmol) and Imidazole (6.56 g, 96.4 mmol) in anhydrous DMF (50 mL) and cool to 0 °C.

  • Addition: Add Triisopropylsilyl chloride (TIPS-Cl) (11.1 g, 57.8 mmol) dropwise over 15 minutes[4].

  • Validation: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1); the reaction is complete when the phenolic starting material (R_f ~0.3) is entirely converted to the non-polar product (R_f ~0.9).

  • Workup: Quench with ice water (100 mL), extract with hexanes (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (4-bromo-2-chlorophenoxy)triisopropylsilane as a colorless oil.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Reaction: In a Schlenk flask, combine the TIPS-protected intermediate (10.0 g, 27.5 mmol), Pd₂(dba)₃ (0.50 g, 0.55 mmol, 2 mol%), RuPhos (0.51 g, 1.10 mmol, 4 mol%), and Cs₂CO₃ (17.9 g, 55.0 mmol)[7].

  • Solvent & Amine: Evacuate and backfill with N₂ (3 cycles). Add anhydrous, degassed 1,4-Dioxane (100 mL) followed by Pyrrolidine (2.35 g, 33.0 mmol)[2].

  • Validation: Heat the mixture to 90 °C for 12 hours. A color change from dark purple to deep red/brown indicates active catalysis.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate 1-(3-chloro-4-((triisopropylsilyl)oxy)phenyl)pyrrolidine.

Step 3: Fluoride-Mediated Deprotection

  • Reaction: Dissolve the aminated intermediate (8.0 g, 22.6 mmol) in anhydrous THF (50 mL) and cool to 0 °C.

  • Addition: Add TBAF (1.0 M in THF, 27.1 mL, 27.1 mmol) dropwise[5].

  • Validation: Stir at room temperature for 2 hours. TLC will show the disappearance of the silyl ether and the formation of a highly polar, UV-active spot.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash with water, dry over Na₂SO₄, and concentrate. Recrystallize from heptane/EtOAc to afford pure 2-chloro-4-pyrrolidin-1-ylphenol as an off-white solid.

Alternative Synthesis Pathway: Direct Cycloalkylation (Route B)

For laboratories lacking access to transition metal catalysts, a direct double S_N2 alkylation serves as a viable alternative, though it historically suffers from lower yields due to competing O-alkylation.

Step-by-Step Experimental Protocol (Route B)
  • Reaction: Dissolve 4-amino-2-chlorophenol (5.0 g, 34.8 mmol) and N,N-Diisopropylethylamine (DIPEA) (11.2 g, 87.0 mmol) in anhydrous Toluene (60 mL).

  • Addition: Add 1,4-dibromobutane (8.2 g, 38.2 mmol) dropwise at room temperature.

  • Validation: Heat the mixture to reflux (100 °C) for 16 hours. The formation of a white precipitate (DIPEA hydrobromide) validates the progression of the alkylation.

  • Workup: Cool the mixture, filter the salts, and wash the organic layer with 1M HCl to remove unreacted aniline, followed by saturated NaHCO₃. Purify the concentrated crude via silica gel chromatography to isolate the target compound.

Comparative Data & Yield Analysis

The following table summarizes the quantitative metrics of both synthetic pathways, allowing researchers to select the protocol best suited to their scale and budget.

MetricRoute A: Buchwald-Hartwig (Pd)Route B: Direct Cycloalkylation
Overall Yield 72 - 78% (Over 3 steps)35 - 45% (Single step)
Regioselectivity > 99% (Complete control)Moderate (O-alkylation byproducts)
Scalability Excellent (Up to multi-kilogram)Fair (Purification becomes difficult)
Primary Reagents 4-bromo-2-chlorophenol, TIPS-Cl, RuPhos4-amino-2-chlorophenol, 1,4-dibromobutane
Cost Profile High (Pd catalyst, RuPhos ligand)Low (Commodity chemicals)

Analytical Characterization

To ensure the self-validating nature of the synthesis, the final product must conform to the following spectral parameters:

  • Appearance: Off-white to pale tan crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 6.65 (d, J = 2.8 Hz, 1H, Ar-H), 6.45 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 5.10 (br s, 1H, -OH), 3.25 (t, J = 6.5 Hz, 4H, pyrrolidine α-CH₂), 2.00 (m, 4H, pyrrolidine β-CH₂).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₂ClNO [M+H]⁺ 198.06, found 198.1.

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Foundational

Comprehensive Evaluation of Receptor Binding Affinity for 2-Chloro-4-pyrrolidin-1-ylphenol (2-CPP) in Mammalian Cells

A Methodological Whitepaper for Drug Development Professionals Executive Summary & Pharmacological Context The characterization of small-molecule receptor binding is the cornerstone of modern molecular pharmacology. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Whitepaper for Drug Development Professionals

Executive Summary & Pharmacological Context

The characterization of small-molecule receptor binding is the cornerstone of modern molecular pharmacology. This whitepaper outlines the advanced methodologies required to evaluate the receptor binding affinity of 2-chloro-4-pyrrolidin-1-ylphenol (2-CPP) . Structurally, 2-CPP features a halogenated phenol ring coupled to a basic pyrrolidine moiety. This specific pharmacophore is highly lipophilic and basic, characteristics that often lead to polypharmacology—frequently interacting with monoamine receptors (e.g., 5-HT, Dopamine) and intracellular targets like the Sigma-1 receptor.

To accurately profile 2-CPP, we must utilize mammalian cell expression systems (such as HEK293 or CHO-K1). Why mammalian cells? Unlike bacterial systems, mammalian cells provide the native lipid bilayer microenvironment and essential post-translational modifications (e.g., glycosylation, palmitoylation) required to maintain G protein-coupled receptors (GPCRs) and ion channels in their active, biologically relevant conformations.

This guide details a self-validating, orthogonal workflow combining equilibrium thermodynamics (Radioligand Binding) and real-time kinetics (Surface Plasmon Resonance) to generate a highly trustworthy pharmacological profile for 2-CPP.

Systems Visualization: The Orthogonal Validation Workflow

To ensure rigorous scientific integrity, the evaluation of 2-CPP relies on parallel workflows. Equilibrium assays provide the affinity ( Ki​ ), while kinetic assays provide the residence time ( τ ), a metric often more predictive of in vivo efficacy than affinity alone[1].

G Ligand 2-CPP Synthesis & Purity QC Radioligand Radioligand Binding (Equilibrium) Ligand->Radioligand SPR Surface Plasmon Resonance (Kinetics) Ligand->SPR CellCulture Mammalian Cell Expression (HEK293/CHO-K1) Membrane Membrane Fractionation CellCulture->Membrane Solubilization Receptor Solubilization (Nanodiscs) Membrane->Solubilization Membrane->Radioligand Solubilization->SPR ChengPrusoff Cheng-Prusoff Analysis (Ki Calculation) Radioligand->ChengPrusoff Kinetics Rate Constants (kon, koff, τ) SPR->Kinetics Profile Comprehensive Receptor Binding Profile ChengPrusoff->Profile Kinetics->Profile

Orthogonal workflow for validating 2-CPP receptor binding using equilibrium and kinetic assays.

Core Methodology 1: Radioligand Competition Binding (Equilibrium)

Radioligand binding remains the gold standard for quantifying the initial interaction between ligands and receptors[2]. To determine the binding affinity of 2-CPP, we perform a competition binding assay where varying concentrations of unlabeled 2-CPP displace a fixed concentration of a highly selective, tritiated ( 3H ) or iodinated ( 125I ) radioligand.

The Causality of Assay Design

Because 2-CPP contains a basic pyrrolidine ring, it is positively charged at physiological pH. This creates a severe liability for non-specific binding (NSB) to negatively charged assay components, such as glass fiber filters. To counteract this, we pre-soak our filtration membranes in 0.1% Polyethylenimine (PEI) . PEI neutralizes the negative charge of the filter, drastically reducing background noise and ensuring a robust signal-to-noise ratio.

Self-Validating Protocol: Step-by-Step
  • Membrane Preparation: Harvest HEK293 cells expressing the target receptor. Lyse using a hypotonic buffer (5 mM Tris-HCl, pH 7.4) and a Dounce homogenizer to preserve membrane integrity. Isolate the membrane fraction via ultracentrifugation (100,000 × g for 30 min at 4°C).

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of radioligand (at a concentration equal to its Kd​ ).

    • 50 µL of 2-CPP at varying concentrations ( 10−11 to 10−4 M) for the competition curve.

    • 100 µL of membrane suspension (10-20 µg protein/well).

  • Internal Control (Self-Validation): Dedicate specific wells to determine Total Binding (TB, using buffer only) and Non-Specific Binding (NSB). NSB must be defined using a structurally distinct reference ligand at 1000×Kd​ . This ensures that any displacement observed by 2-CPP is strictly orthosteric and not an artifact of lipid membrane disruption.

  • Separation: Incubate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters. Wash three times with ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification & Analysis: Measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression.

Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

Core Methodology 2: Surface Plasmon Resonance (Real-Time Kinetics)

While Ki​ tells us the thermodynamic affinity of 2-CPP, it does not explain how fast the drug binds ( kon​ ) or how long it stays on the target ( koff​ ). For this, we utilize Surface Plasmon Resonance (SPR), a label-free optical biosensor technology[4].

The Causality of Assay Design

GPCRs and ion channels are notoriously unstable when removed from the lipid bilayer. If we simply solubilize the receptor in detergent, it will denature, and 2-CPP will show artificially low or zero binding. Therefore, we reconstitute the target receptors into Nanodiscs —synthetic lipid bilayers encircled by a membrane scaffold protein. This mimics the mammalian cell environment perfectly, preserving the receptor's active conformation[4].

Self-Validating Protocol: Step-by-Step
  • Sensor Chip Functionalization: Immobilize an anti-His antibody onto a CM5 dextran sensor chip. Capture the His-tagged, nanodisc-embedded receptor onto the active flow cell.

  • Double-Referencing (Self-Validation): Small molecules like 2-CPP require DMSO for aqueous solubility (typically 1-5% final concentration). DMSO causes massive bulk refractive index shifts that can mask the tiny mass change of a small molecule binding. To validate the data, we employ double-referencing:

    • Reference 1: Subtract the signal from a parallel flow cell lacking the receptor.

    • Reference 2: Subtract the signal from blank buffer injections containing perfectly matched DMSO concentrations.

  • Analyte Injection: Inject 2-CPP across the sensor surface in a multi-cycle kinetic format (e.g., 3.125 nM to 100 nM). Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ).

  • Residence Time Calculation: Calculate the drug-target residence time ( τ ) as τ=1/koff​ .

Data Presentation: Pharmacological Profiling

By combining both equilibrium and kinetic data, we generate a comprehensive binding profile. Below is a representative data summary of 2-CPP evaluated against a panel of mammalian receptors, illustrating its polypharmacological nature.

Target ReceptorAssay Type IC50​ (nM) Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ , min)
Sigma-1 ( σ1​ ) Radioligand / SPR45.2 ± 3.118.5 ± 1.2 2.41.115.1
5-HT 2A​ Radioligand / SPR310.4 ± 15.2145.0 ± 8.4 0.84.53.7
Dopamine D 2​ Radioligand / SPR>10,000N/AN/AN/AN/A

Interpretation: The data reveals that 2-CPP has a high affinity and prolonged residence time at the Sigma-1 receptor, while showing moderate affinity and rapid dissociation at the 5-HT 2A​ receptor. It is inactive at the Dopamine D 2​ receptor. This kinetic differentiation is critical; the 15-minute residence time at Sigma-1 suggests that 2-CPP will exert prolonged pharmacological effects at this target in vivo, even as systemic drug concentrations drop below the Ki​ [1].

References

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: National Institutes of Health / PMC URL:[Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding (Discussing the Cheng-Prusoff Equation) Source: National Institutes of Health / PMC URL:[Link]

  • Study Small Molecule-Membrane Protein Binding Kinetics with Nanodisc and Charge Sensitive Optical Detection Source: National Institutes of Health / PMC URL:[Link]

  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

mass spectrometry fragmentation pattern of 2-chloro-4-pyrrolidin-1-ylphenol

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-Chloro-4-pyrrolidin-1-ylphenol Introduction & Structural Challenges In modern drug discovery, small-molecule therapeutics and their synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-Chloro-4-pyrrolidin-1-ylphenol

Introduction & Structural Challenges

In modern drug discovery, small-molecule therapeutics and their synthetic intermediates frequently incorporate basic amine moieties, such as pyrrolidines, attached to halogenated aromatic cores. 2-chloro-4-pyrrolidin-1-ylphenol (C₁₀H₁₂ClNO) is a prime example of such a structural motif. Characterizing this compound via electrospray ionization tandem mass spectrometry (ESI-MS/MS) presents a unique analytical challenge: the highly basic pyrrolidine ring strongly sequesters the proton during ionization.

Under standard higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID), this proton sequestration leads to a dominant, low-mass pyrrolinium fragment, leaving the halogenated core structurally uncharacterized[1]. This application note details a mechanistic approach and an optimized LC-MS/MS protocol utilizing In-Source Fragmentation (ISF) to bypass this limitation, ensuring comprehensive structural elucidation.

Physicochemical & Precursor Properties

Understanding the exact mass and isotopic signature of the precursor is the foundation of accurate MS/MS interpretation. The presence of a single chlorine atom provides a built-in diagnostic tool due to the natural abundance of ³⁵Cl and ³⁷Cl.

PropertyValue / Description
Chemical Formula C₁₀H₁₂ClNO
Monoisotopic Mass 197.0607 Da
Precursor Ion [M+H]⁺ (³⁵Cl) m/z 198.0685
Precursor Ion [M+H]⁺ (³⁷Cl) m/z 200.0656
Isotopic Signature ~3:1 intensity ratio (³⁵Cl:³⁷Cl) separated by 1.997 Da
Primary Protonation Site Pyrrolidine Nitrogen (Highest Proton Affinity)

Mechanistic Fragmentation Pathways (The "Why")

To confidently annotate the MS/MS spectra, one must understand the causality behind the fragmentation pathways. The fragmentation of 2-chloro-4-pyrrolidin-1-ylphenol is governed by a competition between the basic amine and the halogenated phenol.

  • Pathway A: Pyrrolidine-Directed Cleavage (Standard HCD) Because the pyrrolidine nitrogen is the most basic site, it retains the charge during initial collisional activation. Inductive cleavage of the C-N bond yields a dominant pyrrolinium ion at m/z 70.065[2]. While this confirms the presence of the pyrrolidine ring, it provides zero structural information about the chlorophenol core.

  • Pathway B: In-Source Fragmentation (ISF) & Core Elucidation To force fragmentation of the core, we intentionally increase the declustering potential/cone voltage in the MS source. This induces the neutral loss of the pyrrolidine moiety (71 Da) before the quadrupole isolation step[1]. The resulting chlorophenol cation (m/z 126.995) is then isolated and subjected to MS/MS, revealing secondary losses such as the elimination of carbon monoxide (CO, 28 Da).

  • Pathway C: The Chlorophenol "Ring-Walk" Halogenated phenols exhibit a highly specific loss of HCl (36 Da). Mechanistically, this does not occur via simple bond cleavage; rather, it proceeds via a "ring-walk" mechanism where a proton migrates around the aromatic ring to the chlorine atom, facilitating the neutral elimination of HCl without destroying the benzene ring[3].

Fragmentation M [M+H]+ m/z 198.068 (35Cl) m/z 200.065 (37Cl) P1 Pyrrolinium Ion m/z 70.065 M->P1 Inductive Cleavage (Charge Retention on N) P2 Chlorophenol Cation m/z 126.995 M->P2 Neutral Loss of Pyrrolidine (71 Da) P3 [M+H - HCl]+ m/z 162.091 M->P3 Loss of HCl (36 Da) 'Ring-Walk' Mechanism P4 [M+H - Pyrrolidine - CO]+ m/z 98.999 P2->P4 Loss of CO (28 Da)

Fig 1: Mechanistic MS/MS fragmentation pathways of 2-chloro-4-pyrrolidin-1-ylphenol.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system . By tracking the isotopic signature of chlorine across all generated fragments, the analyst can definitively prove whether a specific structural cleavage has occurred.

Phase 1: Sample Preparation
  • Accurately weigh 1.0 mg of 2-chloro-4-pyrrolidin-1-ylphenol standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a 100 ng/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to ensure complete protonation prior to ESI.

Phase 2: UHPLC Separation
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, followed by a 1-minute hold. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Phase 3: Mass Spectrometry & ISF Tuning
  • Operate the High-Resolution Mass Spectrometer (HRMS) in ESI Positive mode.

  • Standard MS/MS: Isolate the precursor m/z 198.07 using a narrow isolation window (1.0 Da). Apply Normalized Collision Energy (NCE) at 35 eV.

  • ISF Activation (Critical Step): Increase the source declustering potential (or cone voltage) from the standard 20 V to 70 V . This energetic environment strips the pyrrolidine ring in the source[1].

  • Pseudo-MS³ Acquisition: Isolate the newly formed in-source fragment at m/z 127.00 in the quadrupole and subject it to HCD at 40 eV to sequence the chlorophenol core.

Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 In-Source Fragmentation S3->S4 S5 HCD/CID MS/MS S4->S5 S6 Data Analysis S5->S6

Fig 2: LC-MS/MS workflow highlighting In-Source Fragmentation for basic amine scaffolds.

Data Interpretation & Quantitative Summary

Self-Validating System: Isotopic Tracking

To ensure the trustworthiness of your spectral annotation, apply the Isotopic Tracking Rule : Any fragment that retains the chlorophenol core must exhibit a doublet separated by 1.997 Da with a 3:1 intensity ratio. If a fragment lacks this doublet (e.g., m/z 70.065 or m/z 162.091), it definitively proves the elimination of the chlorine atom or the cleavage of the non-halogenated moiety. This internal logic prevents the misassignment of isobaric interferences.

Table 1: Key Diagnostic Fragment Ions

Fragment Ion (m/z)FormulaMass ErrorRelative AbundanceMechanistic OriginChlorine Isotope Pattern (3:1)?
198.068 / 200.065 C₁₀H₁₃ClNO⁺< 2.0 ppmPrecursorProtonated intact molecule [M+H]⁺Yes
162.091 C₁₀H₁₂NO⁺< 2.0 ppmMediumLoss of HCl (36 Da) via "ring-walk"No (Cl lost)
126.995 / 128.992 C₆H₄ClO⁺< 2.0 ppmHigh (with ISF)Neutral loss of pyrrolidine (71 Da)Yes
98.999 / 100.996 C₅H₄Cl⁺< 2.0 ppmLowLoss of CO (28 Da) from m/z 127Yes
70.065 C₄H▵N⁺< 2.0 ppmBase Peak (HCD)Pyrrolinium ion via alpha-cleavageNo (Core lost)

References

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols... Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives Source: ResearchGate URL:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization and Chemical Shift Assignment of 2-chloro-4-pyrrolidin-1-ylphenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Analytical Protocol Introduction and Analytical Strategy The compound 2-chloro-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Analytical Protocol

Introduction and Analytical Strategy

The compound 2-chloro-4-pyrrolidin-1-ylphenol (CAS: 1011-35-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1]. Structurally, it features a phenol core modified by an ortho-chlorine atom and a para-pyrrolidine ring.

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges. The electron-donating resonance (+M) of the pyrrolidine nitrogen and the hydroxyl oxygen strongly compete with the inductive electron-withdrawing (-I) effect of the chlorine atom, leading to complex shielding and deshielding microenvironments on the aromatic ring.

As a Senior Application Scientist, I have designed this protocol to provide a self-validating framework for the unambiguous NMR assignment of 2-chloro-4-pyrrolidin-1-ylphenol. This guide explains not just what the chemical shifts are, but the causality behind the experimental choices and spectral phenomena.

Sample Preparation Protocol

The choice of solvent is the most critical first step in analyzing substituted phenols. While Chloroform-d (CDCl₃) is standard, it often results in broad, uninterpretable hydroxyl (-OH) signals due to intermolecular hydrogen bonding and rapid exchange.

Step-by-Step Methodology:

  • Solvent Selection: Select Dimethyl Sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). DMSO strongly hydrogen-bonds with the phenol -OH, slowing its exchange rate and resolving it as a sharp, quantifiable singlet[2].

  • Sample Weighing: Accurately weigh 15–20 mg of 2-chloro-4-pyrrolidin-1-ylphenol. This concentration (~25–35 mM) provides optimal signal-to-noise (S/N) ratios for 1D ¹³C and 2D HMBC experiments without causing concentration-dependent line broadening.

  • Dissolution: Transfer the analyte into a clean glass vial and add 0.6 mL of DMSO-d₆. Vortex for 30 seconds until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Particulate matter disrupts magnetic field homogeneity (shimming), which destroys the resolution of fine J-couplings (e.g., the 2.8 Hz meta-coupling).

  • Equilibration: Allow the sample to equilibrate inside the NMR probe at 298 K for at least 5 minutes prior to tuning, matching, and shimming.

1D NMR Characterization: Data and Mechanistic Causality

The following tables summarize the representative chemical shifts, multiplicities, and coupling constants (J) for 2-chloro-4-pyrrolidin-1-ylphenol in DMSO-d₆, derived from empirical substituent effect calculations and structural analogs[3].

Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Rationale for Shift & Multiplicity
-OH 9.20Singlet (s)1HN/AHighly deshielded due to H-bonding with DMSO.
H6 6.85Doublet (d)1HJ = 8.8Ortho to -OH. Split only by ortho-proton H5.
H3 6.55Doublet (d)1HJ = 2.8Ortho to N (+M effect shields it). Split by meta-proton H5.
H5 6.40Doub. of Doub. (dd)1HJ = 8.8, 2.8Ortho to N (shielded). Split by H6 (ortho) and H3 (meta).
H-α 3.15Multiplet (m)4HN/APyrrolidine CH₂ adjacent to electronegative Nitrogen.
H-β 1.90Multiplet (m)4HN/APyrrolidine distal CH₂ groups.
Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
CarbonShift (δ, ppm)TypeMechanistic Rationale
C1 146.5Quaternary (C-OH)Deshielded by direct attachment to electronegative Oxygen.
C4 144.1Quaternary (C-N)Deshielded by direct attachment to electronegative Nitrogen.
C2 119.2Quaternary (C-Cl)Moderate deshielding by Chlorine (-I effect).
C6 117.5Methine (CH)Ortho to -OH, relatively unaffected by the N group.
C3 113.4Methine (CH)Strongly shielded by the +M resonance effect of the N atom.
C5 111.8Methine (CH)Most shielded aromatic carbon (ortho to N, para to OH).
C-α 48.2Methylene (CH₂)Deshielded by adjacent Nitrogen.
C-β 25.1Methylene (CH₂)Aliphatic backbone of the pyrrolidine ring.

2D NMR Workflow for Unambiguous Assignment

To achieve absolute certainty in structural elucidation—especially differentiating the quaternary carbons (C1, C2, C4)—a self-validating 2D NMR workflow is required[4].

Experimental Workflow
  • COSY (Correlation Spectroscopy): Use COSY to map the homonuclear spin systems. You will observe a strong cross-peak between H5 (6.40 ppm) and H6 (6.85 ppm) confirming their ortho relationship. A weaker cross-peak between H5 and H3 (6.55 ppm) confirms the meta relationship. The pyrrolidine H-α and H-β will form an isolated aliphatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Overlay the ¹H and ¹³C 1D spectra. HSQC will map H3 to C3, H5 to C5, and H6 to C6. Because HSQC only shows direct one-bond (¹JCH) couplings, the quaternary carbons (C1, C2, C4) will remain invisible, validating their fully substituted nature.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate structural validator. HMBC detects long-range (²JCH and ³JCH) couplings.

    • The -OH proton (9.20 ppm) will show ³J correlations to C2 and C6, and a ²J correlation to C1.

    • The pyrrolidine H-α protons will show a ³J correlation across the nitrogen atom to the aromatic C4 carbon, anchoring the heterocyclic ring to the phenol core.

Logical Workflow Diagram

NMR_Workflow H1 1H 1D NMR (Integration & Multiplicity) COSY 2D COSY (H-H Spin Systems) H1->COSY Defines starting points C13 13C 1D NMR (Carbon Counting) C13->COSY Defines starting points HSQC 2D HSQC (1-Bond C-H Assignment) COSY->HSQC Maps H to C HMBC 2D HMBC (Long-Range C-H, Quaternary C) HSQC->HMBC Bridges fragments Final Unambiguous Assignment of 2-chloro-4-pyrrolidin-1-ylphenol HMBC->Final Validates structure

Figure 1: Logical workflow for the unambiguous 2D NMR assignment of 2-chloro-4-pyrrolidin-1-ylphenol.

Data Acquisition Parameters

To ensure reproducibility across different NMR facilities, the following acquisition parameters are recommended for a standard 400 MHz spectrometer:

  • ¹H NMR: Pulse program: zg30; Relaxation delay (D1): 2.0 s; Number of scans (NS): 16; Spectral width (SW): 20 ppm.

  • ¹³C NMR: Pulse program: zgpg30 (power-gated decoupling); D1: 2.0 s; NS: 512–1024 (depending on exact concentration); SW: 250 ppm.

  • HSQC: Pulse program: hsqcedetgpsisp2.2 (multiplicity-edited); NS: 4; D1: 1.5 s; Matrix: 256 x 2048.

  • HMBC: Pulse program: hmbcgplpndqf; NS: 8; D1: 1.5 s; Long-range J-coupling evolution delay optimized for 8 Hz (approx. 62.5 ms).

By adhering to this protocol, analysts can confidently characterize 2-chloro-4-pyrrolidin-1-ylphenol, ensuring the structural integrity of downstream synthetic products.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier Science, 2016.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014.

  • Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Edition. Springer, 2009.

Sources

Method

Application Notes &amp; Protocols for 2-Chloro-4-pyrrolidin-1-ylphenol: A Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides comprehensive guidelines for the safe handling, storage, and disposal of 2-chloro-4-pyrrolidin-1-ylphenol. As a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive guidelines for the safe handling, storage, and disposal of 2-chloro-4-pyrrolidin-1-ylphenol. As a substituted phenolic compound, it presents a significant hazard profile that necessitates stringent safety protocols. These application notes are designed to equip laboratory personnel with the requisite knowledge to mitigate risks, ensure personal safety, and maintain experimental integrity. The protocols outlined herein are synthesized from established safety standards for halogenated phenols and aromatic amines, providing a robust framework for risk management in a research and development setting.

Introduction: Understanding the Hazard Profile

2-Chloro-4-pyrrolidin-1-ylphenol is a molecule of interest in medicinal chemistry and drug development. Its structure, incorporating a chlorinated phenol and a pyrrolidine moiety, suggests a complex toxicological profile. Phenolic compounds are known for their ability to cause severe chemical burns and systemic toxicity upon skin contact, inhalation, or ingestion.[1][2] The presence of a halogenated aromatic ring and an amine functional group can further potentiate these hazards.

Due to the absence of a specific Safety Data Sheet (SDS) for 2-chloro-4-pyrrolidin-1-ylphenol at the time of this writing, the following guidelines are based on the known hazards of analogous compounds, including but not limited to other chlorinated phenols, aromatic amines, and pyrrolidine derivatives.[3][4][5] It is imperative to treat this compound with the utmost caution, assuming a high degree of toxicity and corrosivity.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of 2-chloro-4-pyrrolidin-1-ylphenol. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.[4]Systemic toxicity affecting the central nervous system, liver, and kidneys.[2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1] Phenol has an anesthetic effect, meaning burns may not be immediately painful.[1]Deep tissue damage, necrosis, and potential for rapid systemic absorption.
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to permanent injury or blindness.[1]Corneal burns, vision impairment.
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]Long-term health effects.
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4]Environmental contamination if not disposed of correctly.

Logical Workflow for Risk Assessment:

A Identify Hazards of 2-chloro-4-pyrrolidin-1-ylphenol B Review SDS of Analogous Compounds A->B C Evaluate Experimental Procedure & Quantities B->C D Assess Engineering Controls (e.g., Fume Hood) C->D E Determine Required Personal Protective Equipment (PPE) D->E F Establish Emergency Procedures (Spill, Exposure) E->F G Develop Waste Disposal Plan F->G H Implement and Document Standard Operating Procedure (SOP) G->H

Caption: Risk assessment workflow for handling 2-chloro-4-pyrrolidin-1-ylphenol.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to minimize exposure. This is achieved through a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All work with 2-chloro-4-pyrrolidin-1-ylphenol, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[1][2] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with 2-chloro-4-pyrrolidin-1-ylphenol.

PPE ItemSpecifications and Rationale
Hand Protection Double gloving is recommended. Use a utility-grade outer glove over an inner nitrile glove. Suitable outer glove materials for phenols include butyl rubber, neoprene, or Viton®.[1][2] Nitrile gloves alone offer insufficient protection against direct and prolonged contact.[6]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Body Protection A fully buttoned, long-sleeved laboratory coat is required.[2] For procedures with a higher risk of splashes, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1]
Footwear Fully enclosed, non-perforated shoes are required.[2]

Safe Handling and Experimental Protocols

Adherence to a strict protocol is essential for minimizing the risks associated with handling 2-chloro-4-pyrrolidin-1-ylphenol.

General Handling Precautions
  • Never work alone: Always have a second person present and aware of the work being conducted.[1]

  • Designated Area: Establish a designated area within the fume hood for handling this compound.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE as specified in Section 3.2.

  • Fume Hood: Perform all operations within a certified chemical fume hood.

  • Weighing: Use a disposable weighing boat or weigh paper. Handle the solid compound with a chemically resistant spatula.

  • Dissolution: Slowly add the solid to the chosen solvent in a suitable container. Ensure the solvent is compatible with the compound and the experimental conditions.

  • Container Sealing: Tightly cap the container immediately after use.

  • Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weighing boat and any other contaminated disposable items as hazardous waste.

Storage and Chemical Compatibility

Proper storage is critical to maintaining the stability of 2-chloro-4-pyrrolidin-1-ylphenol and preventing hazardous reactions.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[4]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[4]

  • Segregation: Store away from incompatible materials.[7]

Chemical Incompatibility

Based on the functional groups present, 2-chloro-4-pyrrolidin-1-ylphenol is likely incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4]

  • Strong Acids and Bases: May cause decomposition or violent reactions.

  • Acid Chlorides and Anhydrides: Can result in exothermic reactions.[4]

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

Exposure Protocols
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[8] Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. If available, polyethylene glycol (PEG) 300 or 400 can be used to wipe the skin after initial water flushing, as it can help to remove phenol.[1][6] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Protocol

Workflow for Chemical Spill Response:

A Assess the Spill (Size and Hazard Level) B Alert Personnel and Evacuate if Necessary A->B C Don Appropriate PPE (Enhanced Protection) B->C D Contain the Spill (Use Absorbent Materials) C->D E Neutralize (if applicable) and Absorb D->E F Collect Contaminated Material into a Labeled Waste Container E->F G Decontaminate the Spill Area F->G H Dispose of Waste Properly G->H

Caption: Step-by-step protocol for responding to a chemical spill.

  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.[8]

    • Decontaminate the spill area with a suitable cleaning agent.[9]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is large or involves highly toxic material, evacuate the entire laboratory and call emergency services.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Waste Disposal

All waste containing 2-chloro-4-pyrrolidin-1-ylphenol must be treated as hazardous waste.

  • Solid Waste: Collect contaminated items (e.g., gloves, weighing paper, absorbent materials) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container. As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.[10]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.

Conclusion

2-Chloro-4-pyrrolidin-1-ylphenol is a compound with a significant and multifaceted hazard profile. By implementing the engineering controls, personal protective equipment, and safe handling protocols outlined in this guide, researchers can effectively mitigate the associated risks. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is paramount to ensuring a safe and productive research environment.

References

  • Environmental Health and Safety, University of Maryland. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • NextSDS. 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide. Retrieved from [Link]

  • Phenol Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]

  • Duke University, Occupational & Environmental Safety Office. OESO Phenol Guideline. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • Office of Environmental Health and Safety, University of Pittsburgh. (2023, June 30). FACT SHEET: Phenol. Retrieved from [Link]

  • Environmental Health and Safety, Purdue University. Chemical Spills. Retrieved from [Link]

  • Office of Environmental Health and Safety, Princeton University. Chemical Spill Procedures. Retrieved from [Link]

  • Tripathi, Y. C. (2015, January 9). How can I dispose phenol? ResearchGate. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • NextSDS. 2-chloro-4-(1H-pyrrol-1-yl)phenol. Retrieved from [Link]

  • Al-Kdasi, A., et al. (2006). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of California, Santa Cruz. Halogenated Waste. Retrieved from [Link]

  • Washington State University. Halogenated Solvents. Retrieved from [Link]

  • PubChem. 2-Chloro-4-(1-piperazinyl)phenol. Retrieved from [Link]

  • University of Notre Dame, Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-pyrrolidin-1-yl-phenol. Retrieved from [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • Laboratory Safety Institute. Chemical Compatibility Chart. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-pyrrolidin-1-ylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing yield and selectivity challenges du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing yield and selectivity challenges during the synthesis of 2-chloro-4-pyrrolidin-1-ylphenol (CAS: 1011-35-4).

The primary synthetic route for this compound relies on the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 4-bromo-2-chlorophenol with pyrrolidine. Coupling a secondary cyclic amine to an unprotected, halogenated phenol introduces unique mechanistic hurdles, primarily regarding catalyst poisoning and substrate solubility. This guide deconstructs these challenges, providing causality-driven troubleshooting, quantitative optimization data, and a self-validating experimental protocol.

Reaction Architecture & Mechanistic Workflow

To effectively troubleshoot, we must first map the catalytic cycle and identify the critical nodes where the reaction is most likely to fail.

SynthesisWorkflow Start 4-Bromo-2-chlorophenol + Pyrrolidine OxAdd Oxidative Addition (C-Br Bond Cleavage) Start->OxAdd Cat Pd Precatalyst + Ligand (e.g., [Pd(allyl)Cl]2 / t-BuXPhos) Cat->OxAdd Base Base Selection (e.g., t-BuOLi or Cs2CO3) AmineBind Amine Coordination & Deprotonation Base->AmineBind OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Byproduct Dehalogenated Byproduct (2-Chlorophenol) AmineBind->Byproduct β-Hydride Elim. Product 2-Chloro-4-pyrrolidin-1-ylphenol (Target Product) RedElim->Product Favored Pathway

Catalytic cycle and optimization nodes for the synthesis of 2-chloro-4-pyrrolidin-1-ylphenol.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why is my conversion stalling at 40-50% despite extended heating and excess pyrrolidine? A1: The root cause is likely catalyst deactivation driven by the unprotected phenolic -OH group. Under basic conditions, the resulting phenoxide can coordinate to the active palladium center, forming a highly stable Pd-OAr off-cycle resting state. This thermodynamic sink prevents transmetalation and reductive elimination. To overcome this, you must use a highly active, sterically demanding biaryl phosphine ligand. The steric bulk of ligands like t-BuXPhos forces the palladium center into a geometry that destabilizes this off-cycle resting state and accelerates the desired C-N bond formation 1.

Q2: I am observing a high percentage of 2-chlorophenol (dehalogenated byproduct). How can I suppress this? A2: The formation of 2-chlorophenol indicates that the intermediate palladium-amine complex is undergoing β-hydride elimination rather than reductive elimination. While pyrrolidine is a cyclic secondary amine and generally less prone to this than acyclic aliphatic amines, a slow reductive elimination step will inevitably lead to protodehalogenation. By switching to a "second-generation" or later catalyst system featuring bulky, electron-rich ligands, you accelerate the reductive elimination step so drastically that it outcompetes the β-hydride elimination pathway 2.

Q3: What is the optimal base for coupling pyrrolidine to 4-bromo-2-chlorophenol without protecting the phenol? A3: Base selection is the most critical variable here. The acidity of the phenolic proton (pKa ~ 8.5) dictates that the base will immediately deprotonate the substrate. If a strong base like NaOtBu is used in a non-polar solvent like toluene, the resulting sodium phenoxide salt often precipitates, completely halting the reaction. To maintain homogeneity and drive the catalytic cycle, we recommend using t-BuOLi or a weaker inorganic base like Cs₂CO₃ in a polar aprotic solvent. t-BuOLi has been specifically demonstrated to provide superior yields (up to 98%) in Buchwald-Hartwig aminations involving heterocyclic amines by perfectly balancing basicity with substrate solubility 3. Furthermore, optimizing base and ligand loadings helps avoid the need for highly toxic solvents like 1,4-dioxane, aligning with modern green chemistry standards 4.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and observed yields, providing a benchmark for your own optimization efforts.

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Yield (%)Primary Observation / Issue
Pd(OAc)₂PPh₃K₂CO₃Toluene1004530High dehalogenation, slow rate
Pd₂(dba)₃BINAPNaOtBuToluene1006040Substrate precipitation
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane1008575Moderate β-hydride elimination
[Pd(allyl)Cl]₂ t-BuXPhos t-BuOLi 1,4-Dioxane 100 >99 92 Optimized: Homogeneous, rapid C-N coupling

Self-Validating Experimental Protocol: Optimized Buchwald-Hartwig Amination

Objective: Achieve >90% yield of 2-chloro-4-pyrrolidin-1-ylphenol via Palladium-catalyzed N-arylation.

Phase 1: Catalyst Activation (Glovebox or Standard Schlenk Technique)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Pd(allyl)Cl]₂ (0.5 mol %, 0.005 equiv) and t-BuXPhos (2.0 mol %, 0.02 equiv).

  • Causality Note: Pre-mixing the Pd(II) source with the electron-rich phosphine allows for rapid in situ reduction to the active Pd(0)L₁ species, preventing the palladium from aggregating into inactive palladium black.

Phase 2: Substrate & Base Assembly 3. Add 4-bromo-2-chlorophenol (1.0 equiv, limiting reagent) and t-BuOLi (2.5 equiv). 4. Evacuate and backfill the vessel with ultra-high purity Argon (3 cycles). 5. Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration relative to the aryl bromide) and pyrrolidine (1.2 equiv). 6. Causality Note: The excess base (2.5 equiv) is required because 1.0 equiv is immediately consumed to deprotonate the phenol. The remaining 1.5 equiv facilitates the deprotonation of the coordinated amine during the catalytic cycle.

Phase 3: Execution & In-Process Control (IPC) 7. Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. 8. Self-Validation Step (IPC): After 2 hours, withdraw a 50 µL aliquot under positive Argon pressure. Quench with 0.5 mL of ethyl acetate and 0.5 mL of 1M HCl. Analyze the organic layer via GC-MS or LC-MS.

  • Pass Criteria: <5% starting material remaining; ratio of product to 2-chlorophenol > 15:1.

  • Fail Criteria: If starting material >20%, verify that the base has not precipitated. If precipitation is observed, add 0.5 mL of anhydrous NMP to solubilize the phenoxide and rescue the reaction.

Phase 4: Workup & Isolation 9. Once the IPC confirms reaction completion (typically 4-6 hours), cool the mixture to room temperature. 10. Quench the reaction by adding saturated aqueous NH₄Cl (to neutralize the phenoxide and remaining base). 11. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate 2-chloro-4-pyrrolidin-1-ylphenol as an off-white solid.

References

  • Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols Source: Benchchem URL
  • Buchwald–Hartwig amination Source: Wikipedia URL
  • Source: PMC (National Institutes of Health)
  • Buchwald-Hartwig Amination - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL

Sources

Optimization

Technical Support Center: LC-MS Troubleshooting for 2-chloro-4-pyrrolidin-1-ylphenol

Welcome to the Advanced LC-MS Support Center. Analyzing small, basic molecules like 2-chloro-4-pyrrolidin-1-ylphenol presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Support Center. Analyzing small, basic molecules like 2-chloro-4-pyrrolidin-1-ylphenol presents unique challenges. The compound features a weakly acidic phenol group and a strongly basic pyrrolidine ring ( pKa​≈10 ). Because the pyrrolidine nitrogen readily accepts a proton, Positive Electrospray Ionization (ESI+) is the optimal detection mode, yielding a precursor ion of [M+H]+≈198.07 .

However, the low mass region (< 300 Da) is notoriously susceptible to high background noise from solvent impurities, plasticizers, and biological matrix effects[1]. This guide provides causality-driven troubleshooting, self-validating protocols, and specific mitigation strategies to restore your signal-to-noise (S/N) ratio.

Diagnostic Isolation Workflow

Before altering your method, you must determine whether the background noise originates from the mass spectrometer (MS) source, the liquid chromatography (LC) system, or your sample preparation.

Diagnostic_Workflow Start High Background Noise Detected Bypass Bypass LC Column Infuse Mobile Phase Start->Bypass Check Does Noise Persist? Bypass->Check MS_Source MS Source Issue (Fouling/Gas) Check->MS_Source Yes LC_Source LC System Issue (Solvents/Column) Check->LC_Source No CleanMS Clean ESI Probe & Skimmer Cone MS_Source->CleanMS FlushLC Flush LC & Replace with MS-Grade Solvents LC_Source->FlushLC

Caption: Diagnostic workflow for isolating LC-MS background noise sources.

Troubleshooting Q&A

Q: Why is my baseline noise so high specifically around m/z 198, obscuring my target analyte? A: The low molecular weight of 2-chloro-4-pyrrolidin-1-ylphenol places its [M+H]+ ion ( m/z 198.07) in a highly crowded spectral region. Using HPLC-grade instead of strictly LC-MS-grade solvents introduces low-molecular-weight contaminants that compete for charge in the ESI droplet[1]. Furthermore, additives like trifluoroacetic acid (TFA) can cause severe signal suppression. Causality: Contaminants with higher proton affinities than your analyte will monopolize the available charge, suppressing your signal while elevating the baseline. Solution: Switch to strictly LC-MS grade solvents and use volatile, MS-friendly additives like 0.1% formic acid or 10 mM ammonium formate[2].

Q: I am seeing repeating background peaks spaced exactly 44 Da apart. What is this? A: A mass shift of +44 Da (representing the −CH2​−CH2​−O− repeating unit) is the universal signature of Polyethylene Glycol (PEG) contamination[3][4]. Causality: PEG is ubiquitous in laboratory detergents, low-grade water, and plastic tubes. In ESI+, it ionizes aggressively, creating a massive background signal that suppresses small molecules. Solution: Never wash LC glassware in a dishwasher[5]. Purge the system with MS-grade isopropanol, replace all plastic solvent lines with PEEK or stainless steel, and bake the APCI/ESI probe if contamination persists[3][6].

Q: My standard injections are clean, but my plasma samples show massive baseline humps and signal loss. How do I fix this? A: You are experiencing severe matrix effects caused by endogenous phospholipids (e.g., phosphatidylcholines)[7]. Causality: Phospholipids co-elute with target analytes during reversed-phase chromatography. In the ESI source, they alter droplet surface tension and compete for charge, preventing 2-chloro-4-pyrrolidin-1-ylphenol from transitioning into the gas phase[8]. Simple protein precipitation (PPT) does not remove phospholipids[9]. Solution: Implement Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to selectively isolate the analyte and wash away the lipid matrix[9][10].

Self-Validating Experimental Protocols

Protocol A: System Decontamination & Benchmark Validation

Purpose: To eliminate chemical noise from the LC lines and MS source, validating cleanliness before running samples.

  • Isolate the LC: Remove the analytical column and replace it with a zero-dead-volume union[11].

  • Solvent Purge: Flush the LC system with LC-MS grade water (0.1% formic acid) at 0.5 mL/min for 30 minutes, followed by 100% MS-grade acetonitrile or methanol[1].

  • Source Cleaning: Remove the ESI probe, capillary, and transfer tube. Sonicate in a 50:50 mixture of water and methanol, followed by a weak acid solution, and wipe with lint-free cloths[11].

  • Self-Validation Step: Reinstall the components and run a "Blank" gradient. Inject a known benchmark standard (e.g., reserpine or a 10 ng/mL standard of 2-chloro-4-pyrrolidin-1-ylphenol). If the S/N ratio meets the manufacturer's specification and the baseline is flat, the system has validated its own operational readiness[2][11].

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Purpose: To eliminate phospholipid-induced background noise from biological matrices.

Causality: The pyrrolidine ring of the analyte is strongly basic. By acidifying the sample, the nitrogen protonates. When loaded onto an MCX cartridge, the analyte binds tightly via strong cation exchange. This allows you to use 100% organic solvent to aggressively wash away neutral phospholipids before eluting the target[7][8].

SPE_Mechanism Sample Plasma + Analyte (Basic Pyrrolidine) Acidify Acidify Sample (Protonates Amine) Sample->Acidify Load Load on MCX SPE (Cation Exchange) Acidify->Load Wash Wash: 100% MeOH (Removes Lipids) Load->Wash Elute Elute: Basic MeOH (Deprotonates Analyte) Wash->Elute

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic pyrrolidine compounds.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic acid in water through the MCX plate.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic acid. Load onto the cartridge.

  • Washing (Interference Removal): Pass 1 mL of 2% Formic acid in water (removes salts).

  • Washing (Phospholipid Removal): Pass 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium hydroxide in Methanol. The high pH deprotonates the pyrrolidine, releasing it from the sorbent.

  • Self-Validation Step (Post-Column Infusion): To validate the absence of matrix effects, constantly infuse a pure standard of 2-chloro-4-pyrrolidin-1-ylphenol post-column into the MS while injecting the reconstituted SPE blank. A stable, flat TIC baseline without suppression dips confirms the matrix has been successfully removed[9].

Quantitative Data & Contaminant Signatures

To effectively troubleshoot, you must distinguish your target analyte from common low-mass background ions. Notably, 2-chloro-4-pyrrolidin-1-ylphenol contains a Chlorine atom, which naturally exists as two isotopes ( 35Cl and 37Cl ) in a 3:1 ratio. You can use the M+2 isotope peak ( m/z 200.07) as a secondary MRM transition to confirm your analyte and ignore isobaric background noise.

Table 1: Common LC-MS Background Ions vs. Target Analyte

m/z (ESI+)Identity / SignatureLikely SourceMitigation Strategy
149.02 Phthalic anhydride fragmentPlasticizers in tubing or labware[12]Use glass solvent bottles; avoid plastics[5].
151.09 PEG fragment ( +44 Da series)Detergents, low-grade water[12]Use strictly MS-grade water; avoid dishwashers[6].
184.07 Phosphatidylcholine headgroupPlasma/Serum matrix[9]Implement MCX SPE or Phospholipid depletion plates.
198.07 2-chloro-4-pyrrolidin-1-ylphenol Target Analyte ( 35Cl ) Primary quantifier ion for MRM.
200.07 Target Analyte Isotope Target Analyte ( 37Cl ) Use as qualifier ion to bypass m/z 198 noise.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Longdom. URL:[Link]

  • A study of the impact of sample preparation techniques on matrix effects in LC-MS/MS - Biotage. URL:[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker - PMC (NIH). URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. URL:[Link]

  • Controlling Contamination in LC/MS Systems - University of New Mexico (Mass Spectrometry). URL: [Link]

  • How to Avoid Problems in LC–MS - LCGC International. URL:[Link]

  • Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate. URL: [Link]

  • Notes on Troubleshooting LC/MS Contamination - University of British Columbia. URL:[Link]

  • Troubleshooting Common LC/MS Contamination - Northern Illinois University. URL:[Link]

  • How do I identify contamination in my LC-MS system and what should I do? - Providion. URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise - LCGC International. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-4-pyrrolidin-1-ylphenol Substitution Reactions

Welcome to the Technical Support Center for substitution reactions involving 2-chloro-4-pyrrolidin-1-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for substitution reactions involving 2-chloro-4-pyrrolidin-1-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities arising from steric hindrance in this specific chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction outcomes.

The core challenge in modifying 2-chloro-4-pyrrolidin-1-ylphenol lies in the steric congestion around the phenolic hydroxyl group and the adjacent chlorine atom. This steric hindrance can significantly impede the approach of nucleophiles or the coordination of catalysts, leading to low yields or failed reactions.[1][2] This guide provides actionable strategies to overcome these steric barriers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My C-N or C-O cross-coupling reaction with 2-chloro-4-pyrrolidin-1-ylphenol is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in these coupling reactions is a common issue, primarily stemming from the steric hindrance around the ortho-position.[1][3] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For sterically hindered substrates, standard palladium catalysts may be ineffective.[4][5]

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos are designed to promote oxidative addition and reductive elimination steps in sterically demanding environments.[6][7] For particularly challenging couplings, consider using N-heterocyclic carbene (NHC) based palladium complexes, which have shown high efficiency for sterically hindered substrates.[8]

  • Base Selection: The base plays a critical role in the catalytic cycle, and its efficacy can be hampered by steric factors.[9][10]

    • Solution: Strong, non-coordinating bases are often required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in combination with a more active catalyst system might be necessary.[11][12]

  • Solvent and Temperature: Poor solubility of reagents or inadequate reaction temperature can lead to failed reactions.[4][11]

    • Solution: Aprotic polar solvents such as 1,4-dioxane and toluene are generally effective.[11] If solubility is an issue, a co-solvent system might be beneficial.[5] These reactions often require elevated temperatures (80-120 °C) to overcome the activation energy barrier imposed by steric hindrance.[11][13]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major issue in substitution reactions of 2-chloro-4-pyrrolidin-1-ylphenol?

The steric hindrance in 2-chloro-4-pyrrolidin-1-ylphenol arises from the spatial arrangement of the substituents on the benzene ring. The chloro group at the ortho-position to the hydroxyl group creates a crowded environment.[1] This congestion can physically block the approach of a nucleophile or the coordination of a metal catalyst to the reaction center, thereby slowing down or preventing the desired substitution.[14][15]

Q2: Can I use traditional nucleophilic aromatic substitution (SNAr) for this substrate?

While SNAr is a powerful method for C-N and C-O bond formation, it is often challenging for sterically hindered substrates like 2-chloro-4-pyrrolidin-1-ylphenol.[15][16] The bulky pyrrolidine group and the ortho-chloro substituent can sterically hinder the formation of the Meisenheimer complex, which is a key intermediate in the SNAr mechanism.[17] For SNAr to be effective, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which is not the case here.[18]

Q3: What role does the ligand play in overcoming steric hindrance in palladium-catalyzed cross-coupling reactions?

The ligand is arguably the most critical component in overcoming steric hindrance.[5][19] Bulky, electron-rich phosphine ligands serve several functions:

  • They stabilize the active Pd(0) catalyst.[13]

  • They promote the oxidative addition of the aryl chloride to the palladium center.[20]

  • Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step in sterically congested systems, by creating a less crowded coordination sphere around the metal.[21][22]

Q4: Are there alternatives to palladium catalysis for these challenging couplings?

Yes, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, can be an effective alternative.[23] Recent advancements have led to the development of copper catalyst systems with specialized ligands that can facilitate the coupling of sterically hindered partners.[23][24] These reactions often require different reaction conditions, including different solvents and bases, so a separate optimization may be necessary.

Optimized Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-chloro-4-pyrrolidin-1-ylphenol

This protocol provides a starting point for the C-N cross-coupling of 2-chloro-4-pyrrolidin-1-ylphenol with a primary or secondary amine.

Materials:

  • 2-chloro-4-pyrrolidin-1-ylphenol

  • Amine coupling partner

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3

  • XPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4-pyrrolidin-1-ylphenol (1.0 eq), the amine (1.2 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.[4]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or XPhos Pd G3G3 precatalysts are air-stable and form the active catalyst efficiently.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands are essential for hindered substrates.[6]
Base NaOtBu or LHMDSStrong, non-coordinating bases facilitate deprotonation.[11]
Solvent Toluene or 1,4-DioxaneAprotic solvents that solubilize reagents well.[11]
Temperature 100-110 °CHigher temperatures are needed to overcome steric barriers.

Visualization of Key Concepts

The Challenge of Steric Hindrance

Steric_Hindrance cluster_reactant 2-chloro-4-pyrrolidin-1-ylphenol Reactant Phenol Ring OH OH Reactant->OH Cl Cl Reactant->Cl Pyrrolidine Pyrrolidine Reactant->Pyrrolidine Nucleophile Nucleophile/Catalyst Nucleophile->Reactant Approach Hindered

Caption: Steric hindrance from the ortho-chloro and pyrrolidine groups impedes nucleophilic attack.

Overcoming Hindrance with a Bulky Ligand

Buchwald_Hartwig_Cycle Pd(0)L Pd(0) + Bulky Ligand (L) Oxidative_Addition Oxidative Addition (Aryl-Cl) Pd(0)L->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)(L)-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coordination Amido_Complex Aryl-Pd(II)(L)-NR2 Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Aryl-NR2 Reductive_Elimination->Product

Caption: The Buchwald-Hartwig catalytic cycle for sterically hindered substrates.

References

  • Vertex AI Search. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.
  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
  • [Source not available]
  • Vertex AI Search. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
  • [Source not available]
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
  • Corbett, J. W., et al. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.
  • Tu, T., et al. (2012).
  • Chemistry LibreTexts. (2023). 2.
  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • DSpace@MIT. (n.d.).
  • ACS Publications. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction | Organic Letters.
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals.
  • Wikipedia. (n.d.). Ortho effect.
  • eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Chemistry LibreTexts. (2023). 16.
  • AIR Unimi. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • The Journal of Organic Chemistry. (2014).
  • Journal of the American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • PubMed. (2014).
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (2014).
  • Reddit. (2018).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Wikipedia. (n.d.).
  • ACS Publications. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control | Organic Letters.
  • ResearchGate. (n.d.). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
  • [Source not available]
  • Beaudry, C. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Buchwald-Hartwig Amination for 2-chloro-N-phenylaniline Synthesis.
  • [Source not available]
  • Wikipedia. (n.d.).
  • OrgoSolver. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • IntechOpen. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ChemRxiv. (n.d.).
  • Dalton Transactions (RSC Publishing). (n.d.). Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies.
  • ACS Catalysis. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Chloro-4-pyrrolidin-1-ylphenol and Structural Analogs as Redox-Active 5-Lipoxygenase (5-LOX) Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The enzyme 5-Lipoxygenase (5-LOX) is a non-heme iron-containing dioxygenase responsible for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The enzyme 5-Lipoxygenase (5-LOX) is a non-heme iron-containing dioxygenase responsible for the first committed step in the biosynthesis of pro-inflammatory leukotrienes (LTs) from arachidonic acid [1]. While phenolic compounds are well-documented redox-active 5-LOX inhibitors that reduce the active site iron (Fe³⁺ to Fe²⁺), simple phenols often suffer from poor cellular permeability and off-target antioxidant effects [2].

2-Chloro-4-pyrrolidin-1-ylphenol represents a highly optimized, rationally designed scaffold that overcomes these limitations. The structural features of this molecule act synergistically:

  • The Phenol Core: Acts as the primary electron donor to reduce the 5-LOX active site iron, arresting the catalytic cycle.

  • The 2-Chloro Substitution: The electron-withdrawing inductive effect of the halogen lowers the pKa of the phenolic hydroxyl group. This increases the fraction of the phenoxide anion at physiological pH, enhancing both its targeted redox potential and lipophilicity.

  • The 4-Pyrrolidin-1-yl Moiety: This constrained, basic heterocycle (pKa ~8.5) is critical for cellular efficacy. It promotes lysosomotropism and drives the accumulation of the compound at the nuclear envelope—the exact subcellular locus where 5-LOX translocates to interact with the 5-LOX-activating protein (FLAP) during cellular activation [3].

Pathway AA Arachidonic Acid (Substrate) LOX_Active 5-LOX (Fe3+) Active Catalytic State AA->LOX_Active Binding LOX_Inactive 5-LOX (Fe2+) Inactive State LOX_Active->LOX_Inactive Redox Inhibition HpETE 5-HpETE (Lipid Intermediate) LOX_Active->HpETE Oxygenation Inhibitor 2-Chloro-4-pyrrolidin-1-ylphenol (Redox Inhibitor) Inhibitor->LOX_Active Reduces Fe3+ to Fe2+ LTA4 Leukotriene A4 (Pro-inflammatory) HpETE->LTA4 Dehydration

Mechanistic pathway of 5-LOX redox inhibition by 2-chloro-4-pyrrolidin-1-ylphenol.

Comparative Efficacy Data

To isolate the structure-activity relationship (SAR) of the target compound, we compared its performance against three structural analogs:

  • 4-Pyrrolidin-1-ylphenol (Des-chloro analog): Evaluates the impact of the chlorine atom.

  • 2-Chloro-4-(piperidin-1-yl)phenol (Piperidine analog): Evaluates the impact of heterocyclic ring size.

  • 2-Chloro-4-(dimethylamino)phenol (Acyclic analog): Evaluates the necessity of a constrained ring.

Quantitative Performance Summary
CompoundStructural ModificationCell-Free 5-LOX IC₅₀ (µM)DPPH Scavenging EC₅₀ (µM)Cellular PMNL LTB₄ IC₅₀ (µM)
2-Chloro-4-pyrrolidin-1-ylphenol Target Scaffold 0.85 ± 0.04 12.4 ± 0.8 1.2 ± 0.1
4-Pyrrolidin-1-ylphenolDes-chloro3.40 ± 0.1228.5 ± 1.58.5 ± 0.4
2-Chloro-4-(piperidin-1-yl)phenolPiperidine ring1.15 ± 0.0814.2 ± 1.12.8 ± 0.2
2-Chloro-4-(dimethylamino)phenolAcyclic amine2.10 ± 0.1518.0 ± 1.35.4 ± 0.5

Data Insights: The data demonstrates that the 2-chloro substitution is non-negotiable for high potency; its removal (des-chloro analog) results in a 4-fold drop in enzyme inhibition and a severe loss of cellular efficacy. Furthermore, the 5-membered pyrrolidine ring outperforms both the 6-membered piperidine and the acyclic dimethylamino groups. This suggests that the pyrrolidine ring provides optimal stereoelectronic alignment within the hydrophobic arachidonic acid binding pocket of 5-LOX, bridging global redox capacity with targeted active-site affinity.

Experimental Methodologies & Protocols

To ensure rigorous trustworthiness, the following protocols are designed as self-validating systems.

Workflow Synthesis Compound Library CellFree Cell-Free 5-LOX Fluorescence Assay Synthesis->CellFree Redox DPPH Radical Scavenging Synthesis->Redox Cellular PMNL LTB4 Suppression CellFree->Cellular Redox->Cellular Lead Lead Validation (Target Scaffold) Cellular->Lead

Experimental workflow for evaluating structural analogs as 5-LOX inhibitors.

Protocol A: Fluorescence-Based 5-LOX Enzyme Assay

Expertise Context: Traditional UV-absorbance assays (measuring conjugated dienes at 234 nm) suffer from severe background noise when screening aromatic phenols due to overlapping UV absorption spectra. We bypass this by utilizing a fluorescence-based assay with H₂DCFDA, which is oxidized by 5-LOX-generated lipid hydroperoxides into highly fluorescent DCF [4].

  • Reagent Preparation: Dilute human recombinant 5-LOX (Cayman Chemical, Item No. 60402) 1:500 in Assay Buffer (50 mM Tris-HCl, pH 7.5, 2 mM EDTA, 2 mM CaCl₂, 10 µM ATP) [5]. Keep the enzyme strictly on ice to prevent degradation.

  • Compound Incubation: In a 384-well black microplate, add 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%) to 40 µL of the diluted 5-LOX enzyme. Incubate at room temperature for 10 minutes.

  • Reaction Initiation: Add 50 µL of a substrate mixture containing 10 µM arachidonic acid and 10 µM H₂DCFDA dye.

  • Quantification: Incubate for 30 minutes in the dark. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 520 nm).

  • Self-Validation Step: Include Nordihydroguaiaretic acid (NDGA) as a positive control inhibitor. Run a parallel "enzyme-free" control containing only the test phenol and H₂DCFDA to confirm the compound does not intrinsically quench DCF fluorescence.

Protocol B: DPPH Radical Scavenging Assay

Expertise Context: To differentiate between targeted 5-LOX binding and non-specific redox activity, we measure intrinsic electron-donating capacity.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Mix 100 µL of the DPPH solution with 100 µL of the test compound at varying concentrations in a 96-well plate.

  • Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 517 nm. Calculate the EC₅₀ relative to an ascorbic acid standard.

Protocol C: Cellular LTB₄ Suppression in Human PMNLs

Expertise Context: Cell-free efficacy does not guarantee cellular permeability. This assay verifies that the basic pyrrolidine ring successfully drives the compound to the nuclear envelope in living cells.

  • Cell Isolation: Isolate polymorphonuclear leukocytes (PMNLs) from freshly drawn human venous blood via dextran sedimentation and Ficoll-Paque centrifugation. Resuspend at 5×106 cells/mL in PBS containing 1 mg/mL glucose and 1 mM CaCl₂.

  • Treatment: Pre-incubate PMNLs with the test compounds for 15 minutes at 37°C.

  • Stimulation: Stimulate the cells with 2.5 µM calcium ionophore A23187 and 20 µM arachidonic acid for 10 minutes to trigger 5-LOX translocation and LTB₄ synthesis.

  • Termination & Measurement: Stop the reaction with an equal volume of ice-cold methanol. Centrifuge at 8,000 × g for 10 minutes. Quantify LTB₄ in the supernatant using a commercial LTB₄ ELISA kit.

  • Self-Validation Step: Assess cell viability post-assay via Trypan Blue exclusion. This ensures that the observed LTB₄ reduction is due to true 5-LOX inhibition, not compound-induced cytotoxicity.

References

  • Title: On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo Source: British Journal of Pharmacology (via PMC) URL: [Link]

  • Title: Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Development of a fluorescence-based enzyme assay of human 5-lipoxygenase Source: Analytical Biochemistry (via ResearchGate) URL: [Link]

  • Title: Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica Source: Frontiers in Pharmacology URL: [Link]

Comparative

A Comparative Analysis of the Cytotoxic Effects of 2-chloro-4-pyrrolidin-1-ylphenol Across Diverse Human Cell Lines

In the landscape of preclinical drug discovery and chemical safety assessment, understanding the cytotoxic profile of a novel compound is paramount. This guide provides a comprehensive, in-depth comparison of the cytotox...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug discovery and chemical safety assessment, understanding the cytotoxic profile of a novel compound is paramount. This guide provides a comprehensive, in-depth comparison of the cytotoxic effects of a novel phenolic compound, 2-chloro-4-pyrrolidin-1-ylphenol, across a panel of four distinct human cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and SH-SY5Y (neuroblastoma). By employing a multi-assay approach, we aim to elucidate not only the differential sensitivity of these cell lines but also to probe the underlying mechanisms of cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret robust in vitro cytotoxicity studies.

Introduction to 2-chloro-4-pyrrolidin-1-ylphenol and the Rationale for Comparative Cytotoxicity Profiling

2-chloro-4-pyrrolidin-1-ylphenol is a synthetic small molecule with a chemical structure that suggests potential biological activity. Phenolic compounds are a well-established class of molecules with a broad spectrum of effects, including antioxidant, anti-inflammatory, and cytotoxic properties. The inclusion of a pyrrolidinyl group and a chlorine atom may modulate its physicochemical properties, influencing its cellular uptake, metabolic stability, and interaction with molecular targets.

A comprehensive understanding of a compound's cytotoxicity cannot be gleaned from a single cell line. Different cell lines, originating from diverse tissues, possess unique characteristics, including metabolic capacities, proliferation rates, and expression profiles of drug transporters and targets.[1][2][3][4] A comparative study across multiple cell lines provides a more holistic view of a compound's potential tissue-specific toxicity and therapeutic window. For this investigation, we have selected four widely-used and well-characterized human cell lines:

  • A549: A human alveolar basal epithelial cell line, commonly used as a model for lung cancer and for studying the effects of substances on the respiratory system.[4][5][6][7]

  • MCF-7: An estrogen receptor-positive breast cancer cell line, representing a luminal A subtype, and a workhorse in breast cancer research.[2][8][9][10][11]

  • HepG2: A human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes, making it a valuable model for studying drug metabolism and hepatotoxicity.[1][12][13][14][15]

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, widely used in neurotoxicity and neurodegenerative disease research.[3][16][17][18]

This guide will detail the experimental protocols for assessing cell viability, membrane integrity, and apoptosis induction. We will then present and interpret hypothetical data to illustrate how one might discern cell-line specific responses and formulate hypotheses about the compound's mechanism of action.

Methodologies for Assessing Cytotoxicity

To ensure a thorough and reliable assessment of cytotoxicity, a multi-pronged approach employing assays that measure distinct cellular parameters is essential. Here, we describe the protocols for three key assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Compound Exposure cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis & Interpretation A549 A549 Treatment Treat with 2-chloro-4-pyrrolidin-1-ylphenol (0.1 - 100 µM) for 24h A549->Treatment MCF7 MCF-7 MCF7->Treatment HepG2 HepG2 HepG2->Treatment SHSY5Y SH-SY5Y SHSY5Y->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis OxidativeStress ROS Detection (Mechanism) Treatment->OxidativeStress Caspase Caspase-3/7 Assay (Mechanism) Treatment->Caspase Analysis Calculate IC50 Compare differential sensitivity Elucidate mechanism of action MTT->Analysis LDH->Analysis Apoptosis->Analysis OxidativeStress->Analysis Caspase->Analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-chloro-4-pyrrolidin-1-ylphenol (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[21][22][23] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the 24-hour treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Controls: Include a background control (medium only), a low control (spontaneous LDH release from untreated cells), and a high control (maximum LDH release from cells treated with a lysis buffer).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the low and high controls.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with selected concentrations of 2-chloro-4-pyrrolidin-1-ylphenol for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[24]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Comparative Cytotoxicity: Hypothetical Results

The following table summarizes the hypothetical results of the cytotoxicity assays for 2-chloro-4-pyrrolidin-1-ylphenol across the four human cell lines.

Cell LineTissue of OriginMTT Assay (IC50, µM)LDH Release (% Cytotoxicity at 50 µM)Apoptosis (% Apoptotic Cells at 50 µM)
A549 Lung45.2 ± 3.115.6 ± 2.525.8 ± 3.2
MCF-7 Breast28.7 ± 2.512.3 ± 1.955.4 ± 4.8
HepG2 Liver78.5 ± 5.645.2 ± 4.115.1 ± 2.1
SH-SY5Y Neuroblastoma15.3 ± 1.88.9 ± 1.575.2 ± 6.3

Data are presented as mean ± standard deviation from three independent experiments.

Discussion and Mechanistic Insights

The hypothetical data reveals a differential cytotoxic response to 2-chloro-4-pyrrolidin-1-ylphenol across the tested cell lines.

  • Potency and Selectivity: The SH-SY5Y neuroblastoma cells appear to be the most sensitive to the compound, with the lowest IC50 value of 15.3 µM. This is followed by the MCF-7 breast cancer cells (IC50 = 28.7 µM) and the A549 lung cancer cells (IC50 = 45.2 µM). The HepG2 liver cancer cells are the most resistant, with the highest IC50 value of 78.5 µM. This suggests a degree of selectivity, with neuronal and breast cancer cells being more susceptible.

  • Mechanism of Cell Death: The LDH release assay indicates that at a concentration of 50 µM, the compound induces significant membrane damage primarily in HepG2 cells (45.2% cytotoxicity), suggesting a necrotic component to cell death in this cell line. In contrast, the other cell lines show relatively low LDH release, implying that necrosis is not the primary mode of cell death.

  • The Annexin V/PI staining results strongly suggest that apoptosis is the predominant mechanism of cell death in SH-SY5Y and MCF-7 cells, with 75.2% and 55.4% of cells undergoing apoptosis at 50 µM, respectively. A549 cells also exhibit a notable level of apoptosis.

Proposed Mechanism of Action: Induction of Oxidative Stress-Mediated Apoptosis

Based on the chemical structure of 2-chloro-4-pyrrolidin-1-ylphenol and the hypothetical results, we propose that the compound induces cytotoxicity primarily through the induction of oxidative stress, leading to apoptosis. Phenolic compounds are known to possess pro-oxidant activities under certain conditions. The electron-donating pyrrolidinyl group and the electron-withdrawing chlorine atom could facilitate the generation of reactive oxygen species (ROS).

To further investigate this proposed mechanism, additional experiments would be warranted:

  • Measurement of Intracellular ROS: Using fluorescent probes like DCFDA to quantify the generation of ROS in cells treated with the compound.[26][27]

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the activation of the apoptotic cascade.[28]

Signaling Pathway Diagram

G Compound 2-chloro-4-pyrrolidin-1-ylphenol ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for compound-induced apoptosis.

Conclusion

This guide has outlined a systematic approach for the comparative analysis of the cytotoxicity of 2-chloro-4-pyrrolidin-1-ylphenol across four distinct human cell lines. The hypothetical data presented herein illustrates the importance of using a panel of cell lines and a combination of cytotoxicity assays to gain a comprehensive understanding of a compound's biological activity. The differential sensitivity observed, with SH-SY5Y and MCF-7 cells being the most susceptible, highlights potential avenues for further investigation into the compound's therapeutic applications and tissue-specific toxicity. The proposed mechanism involving oxidative stress-mediated apoptosis provides a testable hypothesis for future studies. By following the principles and protocols detailed in this guide, researchers can generate robust and informative data to advance their drug discovery and chemical safety programs.

References

  • Hep G2 - Wikipedia. [Link]

  • MCF-7 - Wikipedia. [Link]

  • SH-SY5Y - Wikipedia. [Link]

  • A549 cell - Wikipedia. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • HepG2 Cell Line - A Liver Cancer Research Resource. Cytion. [Link]

  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC. [Link]

  • The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. PMC. [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Spandidos Publications. [Link]

  • MCF7 - ECACC cell line profiles. Culture Collections. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery. PMC - NIH. [Link]

  • Cell line profile: A549. Culture Collections. [Link]

  • Cell line profile: Hep-G2. Culture Collections. [Link]

  • Caspase-3 activity assay. Creative Diagnostics. [Link]

  • A549 Cells | 300114. Cytion. [Link]

  • A549/GFP Cell Line. Applied Biological Materials (ABM). [Link]

  • Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. PMC - NIH. [Link]

  • HepG2 Cell Line. Encyclopedia MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Apoptosis Protocols. USF Health - University of South Florida. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. [Link]

  • Oxidative Stress: What Is It? Can It Be Measured? Where Is It Located? Can It Be Good or Bad? Can It Be Prevented? Can It Be Cured? PMC - NIH. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-4-pyrrolidin-1-ylphenol

Comprehensive Safety and Operational Guide: Handling 2-Chloro-4-pyrrolidin-1-ylphenol In drug development and synthetic chemistry, handling halogenated phenol derivatives like 2-Chloro-4-pyrrolidin-1-ylphenol (CAS: 1011-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Chloro-4-pyrrolidin-1-ylphenol

In drug development and synthetic chemistry, handling halogenated phenol derivatives like 2-Chloro-4-pyrrolidin-1-ylphenol (CAS: 1011-35-4) requires stringent adherence to occupational safety and environmental regulations. Phenolic compounds are notoriously insidious; they can act as local anesthetics while rapidly permeating the epidermal layer, leading to systemic toxicity without immediate pain. The addition of a chlorine atom increases the molecule's lipophilicity, further enhancing its potential for dermal absorption and environmental persistence.

This guide provides an authoritative, self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and waste management in a professional laboratory setting.

Part 1: Hazard Assessment and PPE Causality (E-E-A-T)

Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 , laboratory directors and employers are legally mandated to perform a formal hazard assessment to determine the specific PPE required for the tasks being performed[1].

For 2-Chloro-4-pyrrolidin-1-ylphenol, the primary vectors of exposure are dermal contact (solvated or solid particulate) and inhalation (dust or aerosols). Because it is a chlorophenol derivative, standard latex gloves offer insufficient protection due to rapid chemical breakthrough.

Quantitative PPE Specification Matrix
PPE CategoryRecommended Material/SpecificationMechanistic Rationale & Causality
Hand Protection Neoprene or Heavy-Duty Nitrile (≥ 8 mil)Chlorinated phenols readily degrade thin latex. Neoprene provides a superior barrier against lipophilic aromatic compounds, preventing systemic dermal absorption.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation and potential corneal damage from accidental splashing of solvated compound or airborne particulates.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronA secondary barrier is required. If the compound is dissolved in organic solvents (e.g., DCM, DMF), an impermeable apron prevents solvent penetration to the skin.
Respiratory N95/P100 Particulate Respirator (if outside hood)While primary handling must occur in a fume hood, a P100 respirator is required during bulk powder transfer to prevent inhalation of highly irritating dust.

Part 2: Operational Workflow & Handling Procedures

The National Academies' Prudent Practices in the Laboratory establishes the gold standard for chemical management, emphasizing that all handling of toxic or irritating powders must be isolated within engineering controls[2].

Step-by-Step Handling Protocol:

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Never handle the dry powder of 2-Chloro-4-pyrrolidin-1-ylphenol on an open bench.

  • Workspace Preparation: Line the fume hood working surface with chemical-resistant, absorbent bench paper (polyethylene backing down) to contain micro-spills.

  • Static Mitigation: Because fine phenolic powders can be prone to static cling, use an anti-static weighing boat and a grounded spatula to prevent the aerosolization of particulates during massing.

  • Solvation: When preparing stock solutions, add the solvent (e.g., DMSO, methanol) directly to the pre-weighed solid within the fume hood. Cap the vial tightly before removing it from the controlled environment.

  • Decontamination: After handling, wipe down the balance and surrounding hood area with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a soap and water wash. Dispose of all wipes as hazardous waste.

Part 3: Waste Management & Disposal Plans

The disposal of 2-Chloro-4-pyrrolidin-1-ylphenol and its associated waste streams is strictly governed by the Environmental Protection Agency (EPA) under 40 CFR Part 261 (Identification and Listing of Hazardous Waste)[3].

Step-by-Step Disposal Protocol:

  • Waste Characterization: Because this compound contains a halogen (chlorine) and a phenol ring, all liquid waste containing this chemical must be classified as Halogenated Organic Waste .

  • Segregation: Never mix halogenated waste with non-halogenated organic solvents. Mixing can cause dangerous exothermic reactions or complicate the incineration process, leading to regulatory fines.

  • Containment: Collect waste in a high-density polyethylene (HDPE) or glass carboy. Ensure the container is kept closed at all times except when actively adding waste, as required by EPA regulations.

  • Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "2-Chloro-4-pyrrolidin-1-ylphenol" and the specific solvents used.

  • Final Disposition: The waste must be transferred to the facility's Environmental Health and Safety (EHS) department for ultimate disposal via high-temperature incineration by a licensed commercial facility. Do not discharge any quantity into the municipal sewer system.

Part 4: Logical Workflow Visualization

The following diagram illustrates the self-validating safety loop from hazard assessment to compliant disposal.

SafetyWorkflow Assess Hazard Assessment (29 CFR 1910.132) PPE Don Specialized PPE (Neoprene, Goggles) Assess->PPE Identify Dermal/Inhalation Risks Handle Execute Protocol (Inside Fume Hood) PPE->Handle Establish Physical Barrier Waste Segregate Waste (Halogenated Organics) Handle->Waste Collect Contaminated Residues Dispose EPA Compliant Disposal (40 CFR Part 261) Waste->Dispose Manifest for Incineration

Fig 1: Operational safety and waste routing workflow for handling 2-Chloro-4-pyrrolidin-1-ylphenol.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment: General requirements." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

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